molecular formula C7H11F4NO4S B2443930 2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid CAS No. 2418679-10-2

2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid

Cat. No.: B2443930
CAS No.: 2418679-10-2
M. Wt: 281.22
InChI Key: PJHUROSPMMCZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C6H10F3NO3S It is known for its unique structure, which includes an azetidine ring and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid typically involves the cycloaddition of azetidinones . One common method is the Staudinger cycloaddition, where 2-arylthioacetic acids react with C-aryl-N-aryl Schiff bases in the presence of triethylamine and phosphorous oxychloride in refluxing toluene . This reaction yields trans-3-(p-substituted-phenylthio)-azetidin-2-ones, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Triethylamine: Used as a base in substitution reactions.

    Phosphorous Oxychloride: Used in the Staudinger cycloaddition reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce azetidine N-oxides.

Scientific Research Applications

2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of the target enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives and sulfonyl fluorides, such as:

    Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.

    Sulfonyl Fluoride Derivatives: Used as enzyme inhibitors in various biochemical applications.

Uniqueness

2-(Azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid is unique due to its combination of an azetidine ring and a sulfonyl fluoride group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(azetidin-3-yl)ethanesulfonyl fluoride;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO2S.C2HF3O2/c6-10(8,9)2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHUROSPMMCZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCS(=O)(=O)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.